Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves the formation of the quinoline ring system through various cyclization reactions. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, was achieved starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, which underwent intramolecular cyclization to form the target ring system . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from commercially available 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate .
Industrial Production Methods
Industrial production methods for ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate typically involve large-scale synthesis using similar cyclization reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can undergo various chemical reactions due to the reactivity of its functional groups. These reactions include:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or ethanol .
Major Products
Major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds, which can have diverse biological activities and applications .
Scientific Research Applications
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate exerts its effects involves interactions with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
- Diethyl 4-hydroxyquinoline-2,3-dicarboxylate
- Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
These compounds share similar quinoline ring structures but differ in their substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific combination of hydroxy and methoxy groups, which can affect its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDDWJZROMBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979698 | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-05-1, 63463-15-0 | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 63463-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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